molecular formula C15H20O5 B1325769 7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid CAS No. 898792-39-7

7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid

Cat. No.: B1325769
CAS No.: 898792-39-7
M. Wt: 280.32 g/mol
InChI Key: MFHLHDGLOBHRED-UHFFFAOYSA-N
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Description

7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid is an organic compound characterized by the presence of a heptanoic acid chain substituted with a 2,4-dimethoxyphenyl group and a ketone functional group at the seventh carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable heptanoic acid derivative. One common method includes the use of a Grignard reagent, where 2,4-dimethoxybenzaldehyde is reacted with a heptanoic acid Grignard reagent under controlled conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of 7-(2,4-dimethoxyphenyl)-heptanoic acid.

    Reduction: Formation of 7-(2,4-dimethoxyphenyl)-7-hydroxyheptanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the ketone and methoxy groups allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    7-(2,4-Dimethoxyphenyl)-7-hydroxyheptanoic acid: Similar structure but with a hydroxyl group instead of a ketone.

    7-(2,4-Dimethoxyphenyl)-heptanoic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.

Uniqueness: 7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid is unique due to the presence of both the ketone and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

7-(2,4-dimethoxyphenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-19-11-8-9-12(14(10-11)20-2)13(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHLHDGLOBHRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CCCCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645466
Record name 7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-39-7
Record name 7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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